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molecular formula C10H8BrNO B8285968 7-Bromo-2-methylquinolin-8-ol

7-Bromo-2-methylquinolin-8-ol

Cat. No. B8285968
M. Wt: 238.08 g/mol
InChI Key: PCTYNMOKXHXSAR-UHFFFAOYSA-N
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Patent
US08895550B2

Procedure details

To a 250 mL flask was added toluene (150 mL) and t-BuNH2 (7.26 mL, 69.1 mmol). The solution was cooled to −25° C. and bromine (1.95 mL, 38.0 mmol) was added. The solution was cooled to −78° C. and 2-methylquinolin-8-ol (5.5 g, 34.6 mmol) was added as a CH2Cl2 solution (15 mL). The reaction mixture was then gradually warmed to ambient temperature over 6 hours. The mixture was washed with water (50 mL) and then treated with 3.0 M aqueous NaOH (250 mL). This provided copious amounts of precipitate, which went into solution after about 600 mL water was added. The layers were mixed and separated. The alkaline extract was carefully acidified with concentrated HCl (about 50 mL). The solution was extracted with CH2Cl2 (4×200 mL), and the combined extracts were washed with brine and dried over Na2SO4, filtered and concentrated. The original water wash was found to contain a significant amount of product, so 10 mL 1M HCl was added and the acidic solution was extracted with CH2Cl2 (2×75 mL) and these layers were also washed with brine, dried over Na2SO4, filtered and concentrated. The organic phases were combined to provide 5.0 g (60%) of the desired product as a red/brown solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
7.26 mL
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C(N)(C)(C)C.[Br:13]Br.[CH3:15][C:16]1[CH:25]=[CH:24][C:23]2[C:18](=[C:19]([OH:26])[CH:20]=[CH:21][CH:22]=2)[N:17]=1>C(Cl)Cl>[Br:13][C:20]1[C:19]([OH:26])=[C:18]2[C:23]([CH:24]=[CH:25][C:16]([CH3:15])=[N:17]2)=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
7.26 mL
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
1.95 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C=C1)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then gradually warmed to ambient temperature over 6 hours
Duration
6 h
WASH
Type
WASH
Details
The mixture was washed with water (50 mL)
ADDITION
Type
ADDITION
Details
treated with 3.0 M aqueous NaOH (250 mL)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
The layers were mixed
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The alkaline extract
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2 (4×200 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The original water wash
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the acidic solution was extracted with CH2Cl2 (2×75 mL)
WASH
Type
WASH
Details
these layers were also washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=CC(=NC2=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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